Cas no 86784-80-7 (Corticotropin-releasing factor (human))

Corticotropin-releasing factor (human) 化学的及び物理的性質
名前と識別子
-
- CRF (HUMAN, RAT)
- Corticotropin Releasing Factor human, rat
- Corticotropin-releasing factor (human)
- Corticotropin-releasing Factor (Human, rat)
- CORTICOTROPIN-RELEASING FACTOR(CRF), HUMAN, RAT
- CRF (human, rat) Acetate
- CRF (human, rat), CRF-41, CRH, Corticoliberin, Corticorelin
- Human corticotropin-releasing factor
- Human CRF
- Corticotropin-releasing factor (human and rat)
- Human CRF(1-41)
- Human corticotropin-releasing hormone-41
- Rat
- Rat/human corticotropin-releasing factor
- CORTICOTROPIN RELEASING FACTOR
- CORTICOTROPIN RELEASING FACTOR (CRF), HUMAN, RAT
- CORTICOTROPIN RELEASING FACTOR, HUMAN
- CORTICOTROPIN RELEASING FACTOR, HUMAN AND RAT
- CRF, HUMAN AND RAT
- CRH
- Corticotropin Releasing Factor human,rat
-
- MDL: MFCD00213806
- インチ: InChI=1S/C208H343N59O64S2/c1-30-106(20)161(263-198(323)147-49-41-75-266(147)204(329)148-50-42-76-267(148)203(328)132(59-68-158(286)287)246-179(304)126(55-64-154(278)279)235-169(294)117(210)93-268)200(325)260-146(95-270)197(322)253-137(83-102(12)13)189(314)256-144(90-159(288)289)194(319)252-139(85-104(16)17)195(320)265-164(113(27)271)202(327)258-140(86-114-43-34-33-35-44-114)190(315)254-142(88-116-92-222-97-227-116)191(316)251-136(82-101(10)11)188(313)250-135(81-100(8)9)185(310)237-121(48-40-74-225-208(219)220)175(300)241-128(57-66-156(282)283)182(307)261-160(105(18)19)199(324)257-138(84-103(14)15)187(312)242-127(56-65-155(280)281)178(303)244-130(69-77-332-28)172(297)230-109(23)165(290)232-119(46-38-72-223-206(215)216)170(295)228-110(24)166(291)234-125(54-63-153(276)277)177(302)240-124(53-62-151(213)274)180(305)248-133(79-98(4)5)184(309)231-111(25)167(292)233-123(52-61-150(212)273)176(301)239-122(51-60-149(211)272)171(296)229-112(26)168(293)247-141(87-115-91-221-96-226-115)192(317)259-145(94-269)196(321)255-143(89-152(214)275)193(318)238-120(47-39-73-224-207(217)218)174(299)236-118(45-36-37-71-209)173(298)245-131(70-78-333-29)181(306)249-134(80-99(6)7)186(311)243-129(58-67-157(284)285)183(308)262-162(107(21)31-2)201(326)264-163(205(330)331)108(22)32-3/h33-35,43-44,91-92,96-113,117-148,160-164,268-271H,30-32,36-42,45-90,93-95,209-210H2,1-29H3,(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,275)(H,221,226)(H,222,227)(H,228,295)(H,229,296)(H,230,297)(H,231,309)(H,232,290)(H,233,292)(H,234,291)(H,235,294)(H,236,299)(H,237,310)(H,238,318)(H,239,301)(H,240,302)(H,241,300)(H,242,312)(H,243,311)(H,244,303)(H,245,298)(H,246,304)(H,247,293)(H,248,305)(H,249,306)(H,250,313)(H,251,316)(H,252,319)(H,253,322)(H,254,315)(H,255,321)(H,256,314)(H,257,324)(H,258,327)(H,259,317)(H,260,325)(H,261,307)(H,262,308)(H,263,323)(H,264,326)(H,265,320)(H,276,277)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,330,331)(H4,215,216,223)(H4,217,218,224)(H4,219,220,225)
- InChIKey: VXFVFWFSJFSXHN-UHFFFAOYSA-N
- ほほえんだ: [H]/N=C(/NCCCC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(=O)O)C(CC)C)=O)C(CC)C)=O)CCC(=O)O)=O)CC(C)C)=O)CCSC)=O)CCCCN)=O)NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(C(C)C)NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(NC(C(C(O)C)NC(C(NC(C(NC(C(NC(C(NC(C(C(CC)C)NC(C1N(C(C2N(C(C(NC(C(NC(C(CO)N)=O)CCC(=O)O)=O)CCC(=O)O)=O)CCC2)=O)CCC1)=O)=O)CO)=O)CC(C)C)=O)CC(=O)O)=O)CC(C)C)=O)=O)CC1=CC=CC=C1)=O)CC1N=CNC=1)=O)CC(C)C)=O)CC(C)C)=O)CCCN/C(=N/[H])/N)=O)CCC(=O)O)=O)=O)CC(C)C)=O)CCC(=O)O)=O)CCSC)=O)C)=O)CCCN/C(=N/[H])/N)=O)C)=O)CCC(=O)O)=O)CCC(=O)N)=O)CC(C)C)=O)C)=O)CCC(=O)N)=O)CCC(=O)N)=O)C)=O)CC1N=CNC=1)=O)CO)=O)CC(=O)N)=O)\N
計算された属性
- 同位体原子数: 0
- 水素結合ドナー数: 67
- 水素結合受容体数: 73
- 重原子数: 333
- 回転可能化学結合数: 166
- 複雑さ: 11700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 45
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 1001
- 疎水性パラメータ計算基準値(XlogP): -13.6
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- ようかいど: H2O:16.66 mg/mL(3.50 mM;需要超声波和加热)
- ようかいせい: 1 mg/ml
Corticotropin-releasing factor (human) セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 福カードFコード:10
- RTECS番号:GM7925000
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Corticotropin-releasing factor (human) 税関データ
- 税関コード:2937190000
Corticotropin-releasing factor (human) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AAPPTec | P001528-1mg |
Corticotropin Releasing Factor, human, rat |
86784-80-7 | 1mg |
$310.00 | 2025-01-14 | ||
Biosynth | PCR-4136-V-0.5 mg |
CRF (Human, Rat) |
86784-80-7 | 0.5 mg |
$607.20 | 2023-01-03 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15716-200ug |
CRF (human, rat) |
86784-80-7 | 98% | 200ug |
¥1400.00 | 2023-09-09 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S51333-1mg |
Corticotropin Releasing Factor human, rat |
86784-80-7 | ≥95%(HPLC) | 1mg |
¥1300.00 | 2022-01-07 | |
AAPPTec | P001528-5mg |
Corticotropin Releasing Factor, human, rat |
86784-80-7 | 5mg |
$930.00 | 2025-01-14 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C118799-2.5mg |
Corticotropin-releasing factor (human) |
86784-80-7 | ≥95% (HPLC) | 2.5mg |
¥2883.90 | 2023-09-03 | |
ChemScence | CS-5894-10mg |
Corticotropin-releasing factor human |
86784-80-7 | 98.44% | 10mg |
$960.0 | 2022-04-26 | |
TargetMol Chemicals | TP1144-5 mg |
Corticotropin-releasing factor (human) |
86784-80-7 | 98% | 5mg |
¥ 5,070 | 2023-07-11 | |
LKT Labs | C5772-0.5 mg |
Corticotropin Releasing Factor, human/rat |
86784-80-7 | ≥98% | 0.5 mg |
$370.90 | 2023-07-11 | |
AAPPTec | P001528-10mg |
Corticotropin Releasing Factor, human, rat |
86784-80-7 | 10mg |
$1.550.00 | 2025-01-14 |
Corticotropin-releasing factor (human) 関連文献
-
A. Knoop,A. Thomas,M. Bidlingmaier,P. Delahaut,W. Sch?nzer,M. Thevis Anal. Methods 2017 9 4304
Corticotropin-releasing factor (human)に関する追加情報
Corticotropin-Releasing Factor (Human)
Corticotropin-Releasing Factor (CRF), also known as Corticotropin-Releasing Hormone (CRH), is a 41-amino acid neuropeptide that plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. With the CAS Registry Number 86784-80-7, this compound is a critical mediator of the body's response to stress, influencing both physiological and psychological processes. Recent advancements in molecular biology and neuroendocrinology have deepened our understanding of CRF's multifaceted functions, particularly its role in stress adaptation and its implications in various pathological conditions.
CRF is primarily synthesized in the paraventricular nucleus (PVN) of the hypothalamus and is released into the hypophysial portal system, where it stimulates the secretion of adrenocorticotropic hormone (ACTH) from the anterior pituitary gland. This cascade ultimately leads to the release of glucocorticoids from the adrenal cortex, which are essential for maintaining homeostasis during stress. Recent studies have highlighted the importance of CRF in modulating not only the neuroendocrine response but also immune and metabolic functions. For instance, emerging research suggests that CRF interacts with immune cells to regulate inflammation, offering new insights into its role in chronic inflammatory diseases.
The structure of CRF is highly conserved across species, with human CRF sharing significant homology with its counterparts in other mammals. This conservation underscores its evolutionary importance as a key regulator of stress responses. The peptide's activity is mediated through two distinct receptors: CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2). These receptors are expressed in various brain regions and peripheral tissues, enabling CRF to exert widespread effects on behavior, metabolism, and immune responses. Recent findings have demonstrated that selective agonists or antagonists targeting these receptors hold promise for therapeutic interventions in conditions such as depression, anxiety disorders, and chronic pain.
In addition to its endocrine functions, CRF has been implicated in cognitive processes such as memory formation and emotional regulation. Studies using animal models have shown that acute stress-induced release of CRF enhances memory consolidation, while chronic elevation of CRF levels can lead to impairments in learning and memory. These observations have led researchers to explore the potential of CRF-based therapies for neurodegenerative diseases like Alzheimer's disease, where stress and glucocorticoid dysregulation are thought to contribute to cognitive decline.
From a clinical perspective, dysregulation of CRF signaling has been linked to several psychiatric and neurological disorders. For example, elevated levels of CRF are observed in patients with major depressive disorder (MDD), suggesting a potential role for CRF receptor modulation in antidepressant therapies. Similarly, altered CRF activity has been implicated in post-traumatic stress disorder (PTSD), where excessive activation of the HPA axis contributes to pathological fear responses. Recent clinical trials have explored the efficacy of CRFR antagonists as novel treatments for these conditions, with promising results indicating reduced symptoms and improved quality of life for patients.
Moreover, advancements in genetic engineering techniques have enabled researchers to study CRF function at unprecedented levels of precision. For instance, conditional knockout models targeting specific brain regions or cell types have provided insights into the spatial and temporal dynamics of CRF action. These studies have revealed that CRF's effects are highly context-dependent, with differential outcomes depending on factors such as age, sex, and environmental conditions.
In summary, Corticotropin-Releasing Factor (Human) is a versatile neuropeptide with profound implications for human health and disease. Its role in regulating stress responses underscores its importance as a target for therapeutic development across multiple domains. As our understanding of CRF's molecular mechanisms continues to evolve, so too does its potential to revolutionize treatment strategies for a wide array of medical conditions.




